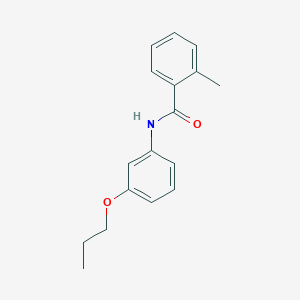
4-(Propanoylamino)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propanoylamino)phenyl 2-chlorobenzoate, also known as PACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. PACB belongs to the class of benzamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 4-(Propanoylamino)phenyl 2-chlorobenzoate is not fully understood. However, it has been suggested that 4-(Propanoylamino)phenyl 2-chlorobenzoate may act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. For example, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, 4-(Propanoylamino)phenyl 2-chlorobenzoate may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. 4-(Propanoylamino)phenyl 2-chlorobenzoate has also been found to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have antimicrobial effects by inhibiting the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Propanoylamino)phenyl 2-chlorobenzoate is its potential application in drug discovery and development. 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have a synergistic effect when used in combination with other drugs, making it a potentially valuable addition to combination therapy. However, one of the limitations of 4-(Propanoylamino)phenyl 2-chlorobenzoate is its potential toxicity. Further studies are needed to determine the safety and toxicity of 4-(Propanoylamino)phenyl 2-chlorobenzoate in vivo.
Direcciones Futuras
For the study of 4-(Propanoylamino)phenyl 2-chlorobenzoate include the development of 4-(Propanoylamino)phenyl 2-chlorobenzoate-based drugs, further elucidation of its mechanism of action, and determination of its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 4-(Propanoylamino)phenyl 2-chlorobenzoate involves the reaction of 4-aminophenyl 2-chlorobenzoate with propanoyl chloride in the presence of a base such as triethylamine. The resulting compound is purified through recrystallization to obtain pure 4-(Propanoylamino)phenyl 2-chlorobenzoate. This method has been reported to yield 4-(Propanoylamino)phenyl 2-chlorobenzoate in high purity and yield.
Aplicaciones Científicas De Investigación
4-(Propanoylamino)phenyl 2-chlorobenzoate has been extensively studied for its potential application in drug discovery and development. It has been found to exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. 4-(Propanoylamino)phenyl 2-chlorobenzoate has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. Additionally, 4-(Propanoylamino)phenyl 2-chlorobenzoate has been found to have a synergistic effect when used in combination with other drugs, making it a promising candidate for combination therapy.
Propiedades
Nombre del producto |
4-(Propanoylamino)phenyl 2-chlorobenzoate |
|---|---|
Fórmula molecular |
C16H14ClNO3 |
Peso molecular |
303.74 g/mol |
Nombre IUPAC |
[4-(propanoylamino)phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C16H14ClNO3/c1-2-15(19)18-11-7-9-12(10-8-11)21-16(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) |
Clave InChI |
STDKCEOWGQXRQC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268545.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)
![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)
